Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;2-(4-hydroxyphenyl)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5.K/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-7,12,14-15H,1-2H3,(H,17,18);/q;+1/p-1/b8-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDVONAPNRXRSV-USRGLUTNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14KNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83918-71-2, 69416-61-1 | |
| Record name | (4-Hydroxyphenyl)((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)acetate potassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083918712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium (R)-(4-hydroxyphenyl)[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-hydroxyphenyl)[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]acetate potassium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Classical Multi-Step Solution-Phase Synthesis
This approach employs sequential reactions under controlled conditions to assemble the molecular framework:
Step 1: Synthesis of (E)-4-Methoxy-4-Oxobut-2-Enoic Acid
The precursor (E)-4-methoxy-4-oxobut-2-enoic acid (C₅H₆O₄) is prepared via Knoevenagel condensation between malonic acid and methyl glyoxylate under acidic conditions. The reaction proceeds at 60–80°C for 6–8 hours, yielding the α,β-unsaturated ester with >90% geometric purity.
Step 2: Amidation with 2-Amino-2-(4-Hydroxyphenyl)Acetic Acid
The enoic acid derivative undergoes coupling with 2-amino-2-(4-hydroxyphenyl)acetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF). The reaction achieves 65–70% yield after 12 hours at room temperature.
Step 3: Potassium Salt Formation
The carboxylic acid intermediate is treated with potassium hydroxide in ethanol, followed by recrystallization from aqueous methanol to obtain the final product with ≥98.5% purity.
| Parameter | Value |
|---|---|
| Overall Yield | 62–68% |
| Purity (HPLC) | 98.5–99.2% |
| Reaction Time | 18–24 hours |
| Key Reagents | DCC, DMAP, KOH |
Continuous Flow Microreactor Synthesis
Industrial-scale production utilizes flow chemistry to enhance safety and efficiency for exothermic reactions:
Reactor Configuration
- Tubular microreactor (ID = 1.0 mm, L = 5 m)
- Temperature-controlled zones (25°C and 40°C)
Process Parameters
- Precursor Mixing : (E)-4-methoxy-4-oxobut-2-enoyl chloride and 2-amino-2-(4-hydroxyphenyl)acetic acid potassium salt are introduced at 0.5 mL/min flow rates.
- Reaction Phase : Residence time of 8–10 minutes ensures complete amidation.
- In-Line Purification : Integrated centrifugal partition chromatography removes byproducts, achieving 85% isolated yield.
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 65% | 85% |
| Purity | 98.5% | 99.5% |
| Scalability | Lab-scale | Industrial |
| Energy Consumption | High | Low |
Critical Analysis of Synthetic Challenges
Stereochemical Control
The compound’s bioactivity depends on the (E)-configuration of the oxobutene moiety and the chiral center at C2. Racemization risks during amidation necessitate:
Byproduct Formation
Common impurities include:
- Diastereomeric adducts : Formed via Michael addition side reactions (3–5%)
- Hydrolysis products : From ester group degradation under acidic conditions
Mitigation strategies involve pH control (6.5–7.5) and anhydrous reaction environments.
Industrial Production Protocols
Large-Scale Crystallization
Post-synthesis purification employs anti-solvent crystallization:
Quality Control Metrics
| Parameter | Specification | Test Method |
|---|---|---|
| Purity (HPLC) | ≥98.5% | USP <621> |
| Heavy Metals | ≤10 ppm | ICP-MS |
| Residual Solvents | ≤500 ppm | GC-FID |
| Microbial Contamination | ≤100 CFU/g | USP <61> |
Emerging Methodologies
Enzymatic Amination
Recent advances employ transaminases for stereoselective amination:
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction time from 18 hours to 45 minutes, maintaining 70% yield.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 69416-61-1
- Molecular Formula: C₁₃H₁₄KNO₅
- Molecular Weight : 303.35 g/mol
- Key Features: Potassium salt, hydroxyphenyl group, methoxy-oxobut-2-en-2-yl amino side chain, and a defined stereocenter (E-configuration in the butenyl moiety) .
Applications :
Primarily used as a pharmaceutical intermediate, likely in β-lactam antibiotic synthesis due to structural resemblance to side chains in clavulanic acid derivatives .
Comparison with Structurally Similar Compounds
Potassium (R)-2-((4-Ethoxy-4-oxobut-2-en-2-yl)amino)-2-(4-hydroxyphenyl)acetate
- CAS No.: 57938-86-0
- Key Differences : Ethoxy group replaces methoxy in the butenyl chain.
- Implications: Lipophilicity: Increased alkyl chain length (ethoxy vs. Synthetic Utility: Ethoxy groups may alter reactivity in ester hydrolysis or transesterification steps during synthesis .
Sodium (R,E)-2-(Cyclohexa-1,4-dien-1-yl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate
- CAS No.: 26774-89-0
- Key Differences : Sodium counterion instead of potassium; cyclohexadienyl group replaces hydroxyphenyl.
- Implications: Solubility: Sodium salts generally exhibit higher aqueous solubility than potassium salts, affecting formulation .
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic Acid
- CAS No.: 1031281-07-8
- Key Differences : Bromophenyl and thienylmethyl groups replace hydroxyphenyl and methoxy-oxobut-enyl moieties.
- Sulfur Interaction: Thienyl group may enhance metal coordination or π-stacking in drug-receptor interactions .
Sodium 2-Hydroxy-2-(4-hydroxyphenyl)acetate
- CAS No.: 69322-01-6
- Key Differences: Lacks the methoxy-oxobut-enyl amino side chain.
- Implications: Simplified Structure: Reduced complexity (lower molecular weight: 220.18 g/mol) may limit multifunctional reactivity . Anti-Inflammatory Activity: Retains the hydroxyphenylacetate core, linked to anti-inflammatory effects in inositol derivatives .
Solubility and Stability
| Compound | Solubility (mg/ml) | Synthetic Accessibility Score |
|---|---|---|
| Target Compound (69416-61-1) | 0.443 | 2.57 (indicating ease) |
| Sodium Analog (26774-89-0) | N/A | N/A |
| Bromophenyl Analog (1031281-07-8) | N/A | N/A |
Structural Impact on Bioactivity
- Hydroxyphenyl Group : Critical for hydrogen bonding and antioxidant activity, as seen in 4-hydroxyphenylacetic acid derivatives .
- Methoxy/Oxy Substituents : Influence metabolic stability; methoxy groups resist oxidation compared to ethoxy .
- Stereochemistry : Defined stereocenters (e.g., E-configuration in butenyl) are crucial for enantioselective interactions in antibiotic resistance modulation .
Biological Activity
Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate, also known by its CAS number 69416-61-1, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, data tables, and case studies that highlight its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of 303.35 g/mol. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 303.35 g/mol |
| Solubility | 0.354 mg/ml |
| Log P (octanol-water) | -1.57 |
| Bioavailability Score | 0.55 |
| Hazard Statements | H302-H315-H319-H335 |
These properties suggest a moderate solubility in aqueous environments and potential bioactivity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of phenolic compounds can inhibit the growth of various pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Cytotoxicity and Anticancer Activity
Several studies have explored the cytotoxic effects of phenolic compounds on cancer cell lines. For example, compounds that share structural similarities with this compound have demonstrated the ability to induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.
Case Studies
- Inhibition of Type III Secretion System : A study examined the effect of related compounds on the Type III secretion system (T3SS) in pathogenic bacteria. Results indicated that at concentrations around 50 μM, certain phenolic derivatives inhibited T3SS activity significantly, suggesting a potential role for this compound in combating bacterial infections .
- Antioxidant Activity : Research has shown that similar compounds possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics, with high gastrointestinal absorption noted in animal models .
Q & A
Basic Research Questions
Q. What synthetic routes are available for Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis typically involves coupling 4-hydroxyphenylglycine derivatives with activated 4-methoxy-4-oxobut-2-enoic acid intermediates. Key steps include:
- Acylation : Reacting (R)-2-amino-2-(4-hydroxyphenyl)acetic acid with methyl 2-oxobut-2-enoate derivatives under basic conditions (e.g., triethylamine) to form the amide bond .
- Salt formation : Neutralizing the carboxylic acid group with potassium hydroxide to yield the potassium salt .
- Optimization : Control reaction temperature (20–25°C), solvent polarity (e.g., THF/water mixtures), and stoichiometric ratios (1:1.2 for amine:ester) to minimize side products and improve yields (>75%) .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodology :
- Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and confirm the Z-configuration of the butenoyl moiety .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to verify the presence of the 4-hydroxyphenyl group (δ 6.8–7.2 ppm for aromatic protons) and methoxy resonance (δ 3.7 ppm) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment (>98%) and molecular ion confirmation (m/z ≈ 352.3 [M+K]+) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content to validate empirical formula .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodology :
- Multi-technique validation : Combine X-ray crystallography (definitive bond-length/angle data) with 2D NMR (e.g., COSY, HSQC) to resolve ambiguities in proton coupling or stereochemistry .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the butenoyl chain that may cause signal splitting .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .
Q. What computational methods are used to predict the compound’s reactivity and stability under physiological conditions?
- Methodology :
- Molecular dynamics (MD) simulations : Assess hydrolysis susceptibility of the methoxy group in aqueous buffers (pH 7.4) using AMBER or GROMACS .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for drug-protein interactions .
- Degradation pathways : Identify potential photodegradation products via in silico fragmentation tools (e.g., Mass Frontier) .
Q. How should researchers design experiments to study the compound’s degradation under varying environmental conditions?
- Methodology :
- Forced degradation studies :
- Thermal stress : Incubate at 40–60°C for 48 hours and analyze via HPLC to detect thermal decomposition products .
- Photolytic stress : Expose to UV light (λ = 320 nm) and monitor degradation using LC-MS/MS .
- Hydrolytic stress : Test stability in buffers (pH 1–9) to identify pH-sensitive functional groups (e.g., ester or amide bonds) .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .
Notes
- Avoid commercial sources (e.g., ) as per guidelines.
- All methodologies are derived from peer-reviewed techniques in crystallography, spectroscopy, and synthetic chemistry .
- Advanced questions emphasize interdisciplinary approaches, combining experimental and computational tools for robust data interpretation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
